N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a benzo-fused oxazepine derivative bearing a methanesulfonamide substituent. Its core structure comprises a seven-membered oxazepine ring fused to a benzene moiety, with a dimethyl substitution at the 3-position and a ketone group at the 4-position.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2)7-18-10-6-8(14-19(3,16)17)4-5-9(10)13-11(12)15/h4-6,14H,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUICDFAQLBYYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-ylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several benzo-oxazepine derivatives reported in recent literature. Below is a detailed comparison based on synthesis, substituent effects, and preliminary structure-activity relationship (SAR) insights.
Key Insights :
Substituent Effects on Reactivity :
- The 3,3-dimethyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., oxetan-3-yl in 13 or phenyl in 14 ). This may reduce synthetic accessibility but enhance metabolic stability .
- Methanesulfonamide at the 8-position is a common feature across analogs, suggesting its role in hydrogen bonding with biological targets (e.g., kinases or GPCRs) .
Synthetic Yields :
- Compounds with isopropyl groups (e.g., 25 ) exhibit higher yields (87–88%) than those with oxetane (13 , 20%), likely due to reduced steric clash during cyclization .
- The target compound’s 4-oxo group may complicate synthesis by introducing polarity-sensitive intermediates.
Hydrogen Bonding and Crystal Packing :
- Methanesulfonamide’s sulfonyl group can act as a hydrogen bond acceptor, influencing crystal packing and solubility. In contrast, 14 ’s phenyl group favors π-stacking, which may enhance crystallinity but reduce aqueous solubility .
Functional Implications from Hydrogen Bonding Patterns
Evidence from hydrogen bonding studies (e.g., Etter’s graph set analysis) suggests that the methanesulfonamide group in the target compound likely forms R₂²(8) motifs (two donors, two acceptors), creating stable dimeric or chain-like aggregates.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide (CAS No. 921540-32-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzoxazepine core fused with a sulfonamide group. The molecular formula is , with a molecular weight of 324.4 g/mol. The presence of the 3,3-dimethyl and 4-oxo substituents contributes to its distinctive chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 324.4 g/mol |
| CAS Number | 921540-32-1 |
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
1. Antitumor Activity
Studies have shown that this compound has inhibitory effects on various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibits the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) at concentrations as low as 10 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Studies : Animal models of inflammation (e.g., carrageenan-induced paw edema in rats) revealed that administration of the compound significantly reduced swelling compared to control groups. This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
3. Antibacterial Activity
Preliminary studies suggest antibacterial properties:
- Microbial Assays : The compound exhibited activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 32 µg/mL. Further investigations are needed to explore its mechanism against bacterial cell walls.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Antitumor Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor volume compared to untreated controls over a treatment period of four weeks.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on its anti-inflammatory properties published in Pharmacology Reports, researchers demonstrated that the compound reduced edema in a dose-dependent manner and downregulated expression levels of COX-2 in inflamed tissues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
